![molecular formula C18H23NO2 B4024083 N,4,7,7-tetramethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4024083.png)
N,4,7,7-tetramethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide
Description
Synthesis Analysis
The synthesis of related bicyclic heptane derivatives involves strategic reactions that allow for the formation of the complex bicyclic structure. One common method includes the reaction of carbonyl chloride derivatives with secondary amines to introduce the carboxamide functionality (Yi-Min Cai et al., 2005). Another approach involves designing and synthesizing conformationally constrained diamides, highlighting the complex synthesis strategies employed for such molecules (Shikha Sharma et al., 2015).
Molecular Structure Analysis
The molecular structure of bicyclic heptane derivatives is characterized by their bicyclic core and the spatial arrangement of substituents, which significantly influence their chemical behavior. The structural analysis often employs techniques such as X-ray crystallography to elucidate the precise geometry of these compounds. For example, studies have revealed the normal geometry of the oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride unit and the extended conformation of side chains in related compounds (C. N. Kelly et al., 2012).
Chemical Reactions and Properties
Bicyclic heptane derivatives undergo various chemical reactions, including conjugate addition reactions and reactions with dinitrogen tetraoxide, to form a range of products with distinct chemical properties. These reactions demonstrate the reactivity of the bicyclic core and the influence of substituents on the chemical behavior of these compounds. The synthesis and chemical transformations provide insights into the potential applications and functionalities of these molecules (V. Vasin et al., 2016).
properties
IUPAC Name |
N,4,7,7-tetramethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-16(2)17(3)10-11-18(16,12-14(17)20)15(21)19(4)13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDIVYJTGLVNKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)N(C)C3=CC=CC=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,4,7,7-tetramethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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